molecular formula C14H21BN2O3 B1465328 N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 1006876-28-3

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No. B1465328
CAS RN: 1006876-28-3
M. Wt: 276.14 g/mol
InChI Key: TVMRHMZREIYXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C6H13BO2 . It’s often used in the synthesis of various chemical compounds . “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is another related compound with the empirical formula C10H17BN2O2 .


Synthesis Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular weight of “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is 208.07 . For more detailed structural information, you may want to refer to the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo borylation and hydroboration reactions .


Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . Its refractive index is 1.396 .

Scientific Research Applications

Synthesis and Characterization

The chemical compound N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, due to its unique structure, has been studied extensively in the field of synthetic chemistry. For instance, researchers have developed methods for synthesizing arenes substituted with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, utilizing palladium-catalyzed borylation. This technique has proven particularly effective for arylbromides with sulfonyl groups, offering a more efficient alternative to conventional borylation methods (Takagi & Yamakawa, 2013). Additionally, the synthesis and characterization of complex molecules like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole have been documented, confirming structures through various spectroscopic methods and X-ray diffraction. Such studies not only detail the synthetic pathways but also provide insights into the molecular structure and stability of these compounds (Liao et al., 2022).

Chemical Enhancements and Applications

The compound has also been implicated in enhancing the matrix-assisted laser desorption/ionization (MALDI) signal of peptides significantly, demonstrating its utility in improving mass spectrometric analyses. Such chemical modifications can lead to enhanced detection sensitivities and are valuable for various biochemical and analytical applications (Jong-Seo Kim, Ji‐Hyun Kim, & Hie-Joon Kim, 2008).

Advanced Material Development

The boronate ester functionalities present in this compound have found applications in the development of advanced materials. For example, the efficient synthesis of electron transport materials, which are crucial for the development of electronic and photonic devices, often involves intermediates containing the dioxaborolan-2-yl group. Such methodologies not only highlight the compound's relevance in material science but also underscore the versatility of boron-based compounds in facilitating complex organic syntheses (Zha Xiangdong et al., 2017).

Bioorganic and Medicinal Chemistry

In bioorganic and medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their affinity towards various serotonin receptors. Such studies are instrumental in the development of new therapeutic agents, showcasing the compound's potential in drug discovery and pharmacological research (Fiorino et al., 2017).

properties

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-6-16-12(18)11-8-7-10(9-17-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMRHMZREIYXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Reactant of Route 6
N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.